molecular formula C15H16N4O3S B2903804 N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide CAS No. 2097859-03-3

N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide

Cat. No. B2903804
CAS RN: 2097859-03-3
M. Wt: 332.38
InChI Key: VLKNXLCCSAFIHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . These compounds can strongly interact with biomolecules such as proteins and DNA .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to produce mesoionic salts . This behavior allows them to strongly interact with biomolecules (proteins and DNA) , which could potentially disrupt the normal functioning of these biomolecules and lead to the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities of 1,3,4-thiadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, viral replication, and more.

Pharmacokinetics

The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are thought to be requirements for low toxicity and in vivo stability , which could potentially impact the bioavailability of this compound.

Result of Action

Given its potential antimicrobial activity , it can be inferred that this compound could potentially inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

N-[4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(20)17-12-4-2-11(3-5-12)15(21)19-7-6-13(9-19)22-14-8-16-23-18-14/h2-5,8,13H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKNXLCCSAFIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide

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